molecular formula C19H13ClN6OS2 B14963352 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide

Katalognummer: B14963352
Molekulargewicht: 440.9 g/mol
InChI-Schlüssel: JGKHRXVXTNLUMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide is a heterocyclic compound featuring a thiazole core substituted with a 4-chlorophenyl group, linked via an acetamide moiety to a [1,2,4]triazolo[4,3-a]benzimidazole ring system. This structure combines pharmacophoric elements known for antimicrobial, anticancer, and enzyme-inhibitory activities.

Eigenschaften

Molekularformel

C19H13ClN6OS2

Molekulargewicht

440.9 g/mol

IUPAC-Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)acetamide

InChI

InChI=1S/C19H13ClN6OS2/c20-12-7-5-11(6-8-12)14-9-28-18(22-14)23-16(27)10-29-19-25-24-17-21-13-3-1-2-4-15(13)26(17)19/h1-9H,10H2,(H,21,24)(H,22,23,27)

InChI-Schlüssel

JGKHRXVXTNLUMW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N=C3N2C(=NN3)SCC(=O)NC4=NC(=CS4)C5=CC=C(C=C5)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-chlorobenzaldehyde with thiourea under acidic conditions.

    Formation of the Triazolobenzimidazole Moiety: This can be achieved by cyclization of o-phenylenediamine with a suitable triazole precursor.

    Coupling Reaction: The thiazole and triazolobenzimidazole intermediates are then coupled using a suitable linker, such as chloroacetyl chloride, under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted chlorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Modulating receptor activity to alter cellular signaling pathways.

    Disrupting Cellular Structures: Interfering with the integrity of cellular membranes or other structures.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Key Analogs

Compound Name Molecular Formula Key Structural Features Reported Activities or Applications
Target Compound C₂₃H₁₅ClN₆OS₂ Thiazole + 4-chlorophenyl; triazolo-benzimidazole; acetamide linker Antimicrobial (inferred)
2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide C₃₁H₂₃ClN₆O₂S₂ Triazole + 4-chlorophenyl/4-methoxyphenyl; benzothiazole; acetamide linker Not explicitly stated
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide C₂₇H₁₈ClN₇OS₃ Thiazolo-triazole + 4-chlorophenyl; benzothiazole; propanamide linker (vs. acetamide) Kinase inhibition (hypothesized)
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine C₁₈H₁₅ClN₄S Thiazole + 4-chlorophenyl; benzylidene imine (vs. acetamide); dimethylamino group Antifungal (reported)
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-substituted acetamide Variable (quinazolinone derivatives) Quinazolinone + sulfonamide; thioacetamide linker Anticancer, anti-inflammatory

Key Observations :

  • Substituent Effects: The 4-chlorophenyl group is conserved across several analogs, but additional substituents (e.g., methoxy in , dimethylamino in ) modulate electronic and steric properties.
  • Core Heterocycles: Triazolo-benzimidazole in the target may offer unique π-π stacking or hydrogen-bonding interactions compared to triazole-quinazolinone systems (e.g., ).

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves coupling a substituted thiazole amine with a chloroacetyl chloride derivative in the presence of triethylamine, followed by purification via recrystallization (e.g., ethanol-DMF mixtures) . Optimization may require:

  • Solvent selection : Polar aprotic solvents like dioxane improve reactivity.
  • Stoichiometric ratios : Excess chloroacetyl chloride (1.2–1.5 eq) ensures complete amine acylation.
  • Temperature control : Maintaining 20–25°C minimizes side reactions like hydrolysis.
    Yield improvements are often achieved by iterative adjustments to reaction time and workup protocols (e.g., gradient pH precipitation) .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR : 1H^1H- and 13C^{13}C-NMR identify substituents on the thiazole and triazolobenzimidazole moieties. Aromatic protons in the 7.0–8.5 ppm range confirm chlorophenyl groups .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve impurities. High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+) .
  • X-ray crystallography : Single-crystal analysis (298 K, R factor <0.05) validates stereochemistry and hydrogen-bonding networks .

Q. How should researchers design initial biological activity screens for this compound?

  • Target selection : Prioritize kinases or enzymes with conserved ATP-binding pockets due to the triazolobenzimidazole moiety’s similarity to purine analogs .
  • Assay conditions : Use cell-free enzymatic assays (e.g., fluorescence polarization) to measure IC50_{50} values, followed by cytotoxicity testing in cancer cell lines (e.g., MTT assays) .
  • Positive controls : Include reference inhibitors (e.g., staurosporine for kinase inhibition) to validate assay sensitivity .

Advanced Research Questions

Q. What computational strategies can predict binding modes and optimize molecular interactions?

  • Docking studies : Molecular docking (AutoDock Vina) into target proteins (e.g., EGFR kinase) identifies key interactions, such as hydrogen bonds between the acetamide sulfur and catalytic lysine residues .
  • MD simulations : Nanosecond-scale simulations assess conformational stability in solvated systems (AMBER force field) .
  • QSAR modeling : Use descriptors like LogP and topological polar surface area to correlate structural features (e.g., chlorophenyl substituents) with activity .

Q. How can researchers resolve contradictions in biological data across different assay platforms?

  • Assay validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Buffer compatibility : Test compound solubility in DMSO/PBS mixtures to exclude artifacts from aggregation .
  • Metabolic stability : Incubate with liver microsomes to assess if inactive metabolites explain discrepancies in cellular vs. biochemical assays .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

  • Crystal growth : Slow evaporation from DMF/ethanol (1:3) at 4°C promotes nucleation. Co-crystallization with PEG 4000 improves lattice stability .
  • Disorder mitigation : Substituents like the chlorophenyl group may induce torsional disorder; halogenated solvents (e.g., dichloroethane) enhance packing efficiency .

Q. How can structure-activity relationship (SAR) studies guide derivative synthesis?

  • Core modifications : Replace the chlorophenyl group with fluorophenyl analogs to study electronic effects on target binding .
  • Linker optimization : Substitute the thioacetamide bridge with sulfonyl or carbonyl groups to modulate rigidity and hydrogen-bonding capacity .
  • Bioisosteres : Replace the benzimidazole with indole or purine scaffolds to evaluate metabolic stability .

Q. What statistical methods are critical for optimizing synthetic or biological experiments?

  • DoE (Design of Experiments) : Use factorial designs (e.g., 2k^k factorial) to screen variables like temperature, solvent polarity, and catalyst loading .
  • Response surface methodology (RSM) : Model non-linear relationships between reaction time (X1_1) and yield (Y) to identify maxima .
  • ANOVA : Analyze biological replicate data to distinguish signal from noise (p < 0.01 threshold) .

Methodological Considerations

Q. How can researchers address poor aqueous solubility during formulation?

  • Co-solvent systems : Use cyclodextrin inclusion complexes (e.g., HP-β-CD) or lipid-based nanoemulsions to enhance bioavailability .
  • Salt formation : React with hydrochloric acid to generate a water-soluble hydrochloride salt .

Q. What advanced techniques elucidate reaction mechanisms in derivative synthesis?

  • Isotopic labeling : 18O^{18}O-labeling in acetamide hydrolysis tracks oxygen incorporation into products .
  • Kinetic profiling : Monitor intermediates via in situ IR spectroscopy (e.g., carbonyl stretch at ~1700 cm1^{-1}) .
  • DFT calculations : Simulate transition states (Gaussian 09) to identify rate-determining steps in nucleophilic substitution reactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.